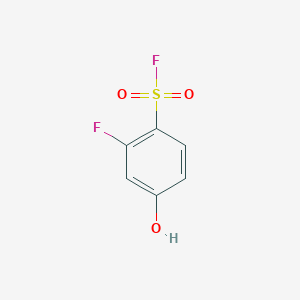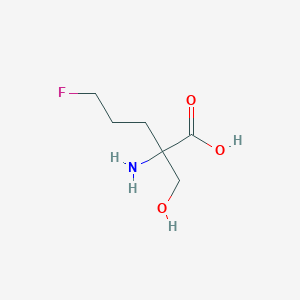![molecular formula C11H19NO2 B13196408 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is a compound that features a piperidinone core with a hydroxycyclopentylmethyl substituent. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors, such as delta-valerolactone and D-phenylglycinol.
Introduction of the Hydroxycyclopentylmethyl Group: This step involves the alkylation of the piperidinone core with a hydroxycyclopentylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The piperidinone core can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted piperidinones depending on the reagent used
科学研究应用
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one has several applications in scientific research:
作用机制
The mechanism of action of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The piperidine core can interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target .
相似化合物的比较
Similar Compounds
3-Methylpiperidin-2-one: Similar in structure but lacks the hydroxycyclopentylmethyl group.
1-Hydroxycyclohexyl phenyl ketone: Contains a hydroxycyclohexyl group instead of a hydroxycyclopentyl group.
Uniqueness
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidinone derivatives .
属性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
3-[(1-hydroxycyclopentyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(4-3-7-12-10)8-11(14)5-1-2-6-11/h9,14H,1-8H2,(H,12,13) |
InChI 键 |
RLPIVPTWNWFJJE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CC2CCCNC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


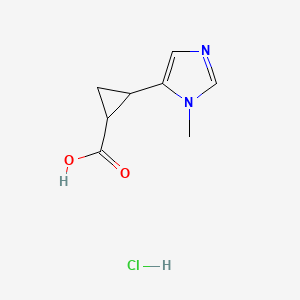
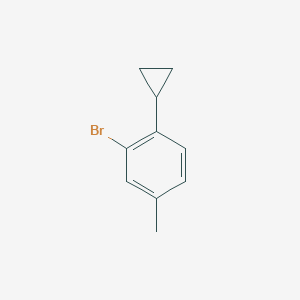
![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)
![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
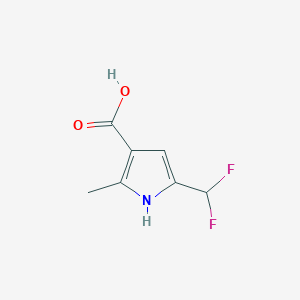
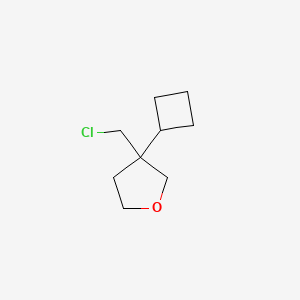
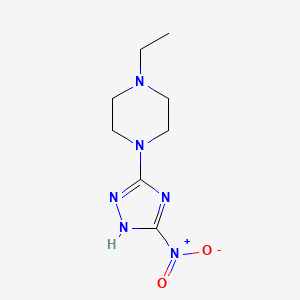
![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
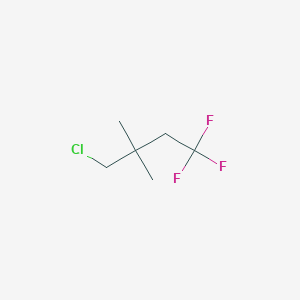
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
methanol](/img/structure/B13196394.png)
